N-[3-(tert-butyl)-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-yliden](2-furyl)methanamine
Description
This compound features a 1,3-thiazole core substituted with a tert-butyl group at position 3, a 4-chlorophenyl group at position 4, and a (2-furyl)methanamine moiety at the imine position. Its molecular formula is C₁₉H₂₀ClN₂OS, with a molecular weight of 363.89 g/mol.
Properties
IUPAC Name |
3-tert-butyl-4-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1,3-thiazol-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2OS/c1-18(2,3)21-16(13-6-8-14(19)9-7-13)12-23-17(21)20-11-15-5-4-10-22-15/h4-10,12H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEUUHXWEAXYOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=CSC1=NCC2=CC=CO2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-3-(tert-butyl)-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidenmethanamine is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activity.
- Molecular Formula : C19H20ClN3S
- Molecular Weight : 357.90 g/mol
- CAS Number : Not specified in the search results.
Synthesis
The synthesis of thiazole derivatives typically involves the condensation of thioamide with an aldehyde or ketone. For N-3-(tert-butyl)-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidenmethanamine, the synthetic route may include various steps such as:
- Formation of the thiazole ring.
- Introduction of tert-butyl and chlorophenyl groups.
- Final coupling with 2-furyl methanamine.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to N-3-(tert-butyl)-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidenmethanamine have demonstrated effectiveness against various bacterial strains. A study reported that related thiosemicarbazones showed IC50 values ranging from 0.01 to 0.02 μM against specific tumor cell lines, indicating potent antiproliferative activity .
Antitumor Activity
Thiazole derivatives have been explored for their anticancer potential. A notable case study involved a series of benzoylbenzophenone thiosemicarbazone analogues that were evaluated for their inhibitory activity against cathepsin L, an enzyme implicated in cancer metastasis. These compounds exhibited low cytotoxicity towards normal cells while effectively inhibiting cancer cell invasion . The specific structure of N-3-(tert-butyl)-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidenmethanamine may contribute to similar mechanisms of action.
Case Studies
- Antimicrobial Evaluation : A study synthesized various hydrazones and evaluated their antimicrobial activity against a range of pathogens. The results indicated that certain derivatives displayed promising antibacterial properties .
- Anticancer Screening : Another research effort focused on screening a drug library for anticancer compounds using multicellular spheroids as models. This approach revealed several candidates with significant growth inhibition against cancer cells .
Data Table: Biological Activity Overview
| Activity Type | Compound | IC50 Value (μM) | Target |
|---|---|---|---|
| Antimicrobial | Thiazole Derivatives | 0.01 - 0.02 | Bacterial Strains |
| Antitumor | Benzoylbenzophenone Thiosemicarbazones | 9.9 - 14.4 | Cathepsin L |
| Anticancer | Drug Library Candidates | Varies | Cancer Cells |
Chemical Reactions Analysis
Thiazole Core Formation
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The thiazole scaffold is typically constructed through cyclization reactions. For example, thiourea derivatives react with α-halo ketones or aldehydes under basic conditions to form 2-aminothiazoles .
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Substitutions at the 3-position (tert-butyl) and 4-position (4-chlorophenyl) are introduced via alkylation or nucleophilic aromatic substitution .
Functionalization with Furylmethanamine
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The furylmethanamine group is introduced through Schiff base formation or nucleophilic substitution. For instance, reacting a thiazol-2-imine intermediate with furfurylamine derivatives in the presence of a dehydrating agent forms the final compound .
Acylation and Alkylation
Electrophilic Aromatic Substitution
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The 4-chlorophenyl group may participate in halogen exchange or further substitution (e.g., nitration, sulfonation), though steric hindrance from the tert-butyl group could limit reactivity .
Coordination Chemistry
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The nitrogen and sulfur atoms in the thiazole ring can act as ligands for transition metals, forming complexes with potential catalytic or biological applications .
Comparative Reactivity of Analogues
The table below summarizes reaction outcomes for structurally similar thiazoles:
Stability and Decomposition
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Thermal Stability : The tert-butyl group enhances steric protection, increasing thermal stability compared to unsubstituted thiazoles .
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Hydrolytic Sensitivity : The imine bond (C=N) is susceptible to hydrolysis under acidic or basic conditions, reverting to the amine and carbonyl precursors .
Biological Activity and Derivatives
Although not directly studied, analogues of this compound show:
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Anticancer Potential : Thiazoles with chlorophenyl groups exhibit IC50 values in the micromolar range against cancer cell lines .
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Antimicrobial Activity : Substitutions at the 2-position (e.g., furyl groups) enhance interactions with microbial enzymes .
Structural Insights from Crystallography
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Single-crystal XRD data for related compounds (e.g., FTEAA in ) reveal planar thiazole rings and intramolecular hydrogen bonds stabilizing the imine group.
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Void analysis indicates a tightly packed crystal lattice, suggesting limited solvent accessibility in solid-state reactions .
Computational Predictions
Molecular docking studies on similar thiazoles predict strong binding affinities (e.g., −8.8 to −9.6 kcal/mol) with proteins like MAO-A/B, driven by:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole Cores
Table 1: Key Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Features |
|---|---|---|---|---|
| Target Compound: N-3-(tert-butyl)-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidenmethanamine | C₁₉H₂₀ClN₂OS | 363.89 | 3-tert-butyl, 4-(4-chlorophenyl), 2-(2-furyl)methanamine | High lipophilicity; potential for π-π interactions via furan |
| (4-Tert-butyl-1,3-thiazol-2-yl)-(4-chlorophenyl)methanamine | C₁₄H₁₇ClN₂S | 280.80 | 4-tert-butyl, 2-(4-chlorophenyl)methanamine | Simplified structure lacking furan; reduced molecular weight |
| 1-[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]-N-methylmethanamine | C₁₁H₁₁ClN₂S | 238.73 | 4-(3-chlorophenyl), N-methylmethanamine | Smaller substituents; lower steric hindrance |
| Adamantane-based Thiazol-2(3H)-imines (e.g., (Z)-N-(Adamantan-1-yl)-3-(4-chlorophenyl)-4-(p-tolyl)thiazol-2(3H)-imine) | C₂₆H₂₈ClN₂S | 443.04 | Adamantane at imine position, 3-(4-chlorophenyl), 4-(p-tolyl) | Enhanced rigidity and hydrophobicity from adamantane |
| 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine | C₁₈H₁₆ClN₃S | 341.85 | 4-(4-chlorophenyl), 2-(4-dimethylaminobenzylidene) | Electron-rich dimethylamino group; planar benzylidene motif |
Lipophilicity and Steric Effects
- The tert-butyl group in the target compound enhances lipophilicity (predicted logP ~4.2) compared to analogues with smaller alkyl groups (e.g., N-methylmethanamine in , logP ~2.8).
- Adamantane derivatives (e.g., ) exhibit even higher rigidity and hydrophobicity (logP ~5.1), making them more suited for membrane-targeting applications.
Critical Analysis of Structural Modifications
- Substituent Bulk : The tert-butyl group balances steric hindrance and solubility better than adamantane, which may limit bioavailability despite stronger target binding .
- Heterocyclic Variations : Replacing furan with pyridine (e.g., ) introduces basicity, altering solubility and metal-binding capabilities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
